molecular formula C16H20O5 B12835775 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

Cat. No.: B12835775
M. Wt: 292.33 g/mol
InChI Key: IEUQQRYRFFBWPR-BNGAQMRFSA-N
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Description

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone typically involves multiple steps. One common method includes the use of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate as a starting material. The reaction is carried out in methanol with 10% palladium carbon and ammonium formate at 20-30°C. The mixture is then heated to 40-50°C and stirred for 10 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various alcohols .

Scientific Research Applications

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals . In industry, this compound can be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2-[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxyethanol and 2-[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxyethanol L-tartaric acid .

Uniqueness: What sets 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone apart is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3/t11-,12+,14?,15-/m1/s1

InChI Key

IEUQQRYRFFBWPR-BNGAQMRFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)C([C@H]2C[C@H]3[C@H](O2)OC(O3)(C)C)O

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O

Origin of Product

United States

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